![molecular formula C26H25F3N8O B2547210 1-[4-[[4-[(5-Cyclopentyl-1h-Pyrazol-3-Yl)amino]pyrimidin-2-Yl]amino]phenyl]-3-[3-(Trifluoromethyl)phenyl]urea CAS No. 1639009-81-6](/img/structure/B2547210.png)
1-[4-[[4-[(5-Cyclopentyl-1h-Pyrazol-3-Yl)amino]pyrimidin-2-Yl]amino]phenyl]-3-[3-(Trifluoromethyl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CD532 is an inhibitor of Aurora A kinase activity (IC50 = 48 nM) and the protein-protein interaction between N-Myc and Aurora A kinase. It also inhibits several cyclin-dependent kinases (CDKs), FGFRs, MEKs, and PDGFRs, as well as FLT3, KIT, and RET at 10 µM. CD532 induces degradation of N-Myc in SK-N-BE neuroblastoma cells (EC50 = 223 nM). It prevents S-phase entry in SK-N-BE cells when used at a concentration of 1 µM. CD532 (25 mg/kg) reduces tumor growth and increases survival in a MYCN-amplified SMS-KCN neuroblastoma mouse xenograft model.
CD532 is a member of the class of phenylureas that is urea with 4-[[4-[(5-cyclopentylpyrazol-3-yl)amino]pyrimidin-2-yl]amino]phenyl and 3-[3-(trifluoromethyl)phenyl substituents at positions N1 and N3. It has a role as an antineoplastic agent. It is an aminopyrimidine, a secondary amino compound, a member of pyrazoles, a member of cyclopentanes and a member of phenylureas.
科学的研究の応用
Dual-Inhibitor of N-Myc and AURKA
CD532 has been identified as a dual-inhibitor of N-Myc and Aurora A kinase (AURKA) . Overexpression of N-Myc protein in prostate cancer leads to its transformation to advanced neuroendocrine prostate cancer (NEPC) that currently has no approved treatments . CD532 exhibits potent N-Myc specific inhibition and strong anti-proliferative activity against several N-Myc driven cell lines .
Potential Therapy for Neuroendocrine Prostate Cancer
CD532 has shown potential as a therapy for neuroendocrine prostate cancer (NEPC) . NEPC is a severe form of prostate cancer that currently has no approved treatments. CD532 has demonstrated low-micromolar potency against both N-Myc and AURKA in vitro assays and effectively suppressed NEPC cell growth .
Disruptor of AURKA/N-Myc Complex
CD532 has been found to disrupt the interaction between AURKA and N-Myc . In neuroblastoma cells, AURKA prevents N-Myc degradation by directly binding to a highly conserved N-Myc region . CD532 affects the conformation of the kinase activation loop, thus impairing the formation of the AURKA/N-Myc complex .
Conformation-Disrupting AURKA Specific Inhibitor
CD532 is a novel conformation-disrupting AURKA specific inhibitor . It has high potency against AURKA (IC 50 = 45 nM), and with strong degradation effects on N-Myc .
Cancer Research
CD532 can be used for the research of cancer . It has the dual effect of blocking Aurora A kinase activity and driving degradation of MYCN .
Suppressor of Neuroendocrine Tumors’ Growth
CD532 effectively destabilized N-Myc and, as a result, suppressed the neuroendocrine tumors’ growth . It works by changing the structure of a protein called Aurora A kinase, which stabilizes N-Myc .
作用機序
Target of Action
The primary target of the compound CD532 is Aurora A kinase . Aurora A kinase is a protein that plays a crucial role in cell division and has been implicated in cancer development when dysregulated . CD532 acts as a potent inhibitor of Aurora A kinase, with an IC50 value of 45 nM .
Mode of Action
CD532 interacts with its target, Aurora A kinase, by binding to the hinge region via a pyrazole moiety . This interaction induces a global conformational shift in Aurora A kinase . CD532 has the dual effect of blocking Aurora A kinase activity and driving the degradation of MYCN, a protein that is often overexpressed in certain types of cancer .
Biochemical Pathways
The action of CD532 affects the Aurora A kinase pathway, which is involved in cell cycle regulation . By inhibiting Aurora A kinase activity and promoting the degradation of MYCN, CD532 disrupts the normal functioning of this pathway . The downstream effects include a loss of S-phase entry in cells, leading to an accumulation in both G0/G1 and G2 phases .
Pharmacokinetics
The ADME properties of CD532 contribute to its bioavailability. In animal studies, CD532 showed a serum half-life of approximately 1.5 hours . This suggests that CD532 is rapidly metabolized and eliminated from the body, which may influence its dosing regimen .
Result of Action
The molecular effect of CD532’s action is the degradation of MYCN protein, which is often overexpressed in certain types of cancer . On a cellular level, CD532 causes a dose-dependent loss of MYCN protein, inhibits cell viability, and prevents S-phase entry in cells .
特性
IUPAC Name |
1-[4-[[4-[(5-cyclopentyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]amino]phenyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F3N8O/c27-26(28,29)17-6-3-7-20(14-17)33-25(38)32-19-10-8-18(9-11-19)31-24-30-13-12-22(35-24)34-23-15-21(36-37-23)16-4-1-2-5-16/h3,6-16H,1-2,4-5H2,(H2,32,33,38)(H3,30,31,34,35,36,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMIFBVLJSCVJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC=C(C=C4)NC(=O)NC5=CC=CC(=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F3N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。